molecular formula C13H17N5O B2357761 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-86-3

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2357761
CAS RN: 2034525-86-3
M. Wt: 259.313
InChI Key: ONHQHYLNJIGNRE-UHFFFAOYSA-N
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Description

“8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H17N5O, and its molecular weight is 259.313.

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

Research into the metabolic and pharmacokinetic profiles of various chemical compounds provides insights into their potential therapeutic applications and safety profiles. For instance, the study on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, offers a detailed understanding of its absorption, distribution, metabolism, and excretion characteristics in humans. This information is crucial for evaluating the drug's efficacy and safety for potential treatments of conditions such as myelofibrosis (Shilling et al., 2010).

Role in Disease Treatment and Prevention

Allopurinol, with a chemical structure similar to the compound of interest, serves as a potent xanthine oxidase inhibitor. It has been widely studied for its role in the treatment or prevention of hyperuricemia and related conditions in various patient populations. For example, its effectiveness in reducing hyperuricemia and preventing uric acid nephropathy in children with leukemia and lymphoma has been documented, highlighting its utility in managing complications associated with neoplastic diseases (Krakoff & Murphy, 1968).

Environmental and Occupational Exposure Analysis

The assessment of human exposure to various chemical compounds, including organophosphorus and pyrethroid pesticides, underscores the importance of environmental health studies. Such research aids in understanding the extent and implications of chemical exposure in different populations, including children, thereby informing public health policies and interventions for reducing exposure risks (Babina et al., 2012).

Understanding Drug-Induced Syndromes

The investigation into drug-induced conditions, such as allopurinol-induced DRESS (Drug rash with eosinophilia and systemic symptoms) syndrome, provides essential knowledge for the safe use of drugs. Identifying and understanding adverse drug reactions are critical for improving patient care and developing guidelines for drug administration and monitoring (Jeon et al., 2007).

Future Directions

The use of small molecular modulators to target the guanine nucleotide exchange factor SOS1 has been demonstrated to be a promising strategy for the treatment of various KRAS-driven cancers . Pyridopyrimidines, including “8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one”, could potentially play a role in this therapeutic strategy .

properties

IUPAC Name

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-16-5-7-18(8-6-16)13-10-3-4-11(19)17(2)12(10)14-9-15-13/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHQHYLNJIGNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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